molecular formula C19H15N3O2S2 B14962135 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B14962135
M. Wt: 381.5 g/mol
InChI Key: CVHTYUFBCXQGCP-UHFFFAOYSA-N
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Description

2-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound that features a combination of pyrimidine and phenothiazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-6-methylpyrimidine and phenothiazine derivatives. The key steps involve:

    Formation of the Pyrimidine Derivative: This can be achieved by reacting 4-hydroxy-6-methylpyrimidine with appropriate sulfur-containing reagents under controlled conditions.

    Coupling Reaction: The pyrimidine derivative is then coupled with a phenothiazine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE can undergo various chemical reactions including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Alkylated or aminated pyrimidine derivatives.

Scientific Research Applications

2-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the phenothiazine moiety.

    Phenothiazine: Contains the phenothiazine structure but lacks the pyrimidine component.

Uniqueness

2-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is unique due to the combination of pyrimidine and phenothiazine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

4-methyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H15N3O2S2/c1-12-10-17(23)21-19(20-12)25-11-18(24)22-13-6-2-4-8-15(13)26-16-9-5-3-7-14(16)22/h2-10H,11H2,1H3,(H,20,21,23)

InChI Key

CVHTYUFBCXQGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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